molecular formula C11H14ClF2N B2746005 2-(2,6-Difluoro-3-methylphenyl)pyrrolidine;hydrochloride CAS No. 2247102-52-7

2-(2,6-Difluoro-3-methylphenyl)pyrrolidine;hydrochloride

Cat. No. B2746005
CAS RN: 2247102-52-7
M. Wt: 233.69
InChI Key: FUZOVJCTAQNPOR-UHFFFAOYSA-N
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Description

“2-(2,6-Difluoro-3-methylphenyl)pyrrolidine;hydrochloride” is a chemical compound with the molecular formula C11H13F2N . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound also contains a phenyl ring with two fluorine atoms and one methyl group attached . The exact three-dimensional structure is not provided in the retrieved sources.


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 217.1±40.0 °C, and its predicted density is 1.135±0.06 g/cm3 . The compound’s pKa is predicted to be 8.75±0.10 .

Scientific Research Applications

Synthesis Techniques and Applications

  • Fluorinated Compounds Synthesis : A study on the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a fluorine-containing pyridine derivative, highlights its use in the production of pesticides. This suggests the importance of fluorinated compounds in agricultural applications (Lu Xin-xin, 2006).

  • Polymer Synthesis with Fluorinated Monomers : Research on the synthesis of soluble polyimides derived from a fluorinated aromatic diamine monomer showcases the utility of fluorinated compounds in creating materials with excellent solubility, thermal stability, and optical properties. This indicates potential applications in the development of advanced polymeric materials (Shujiang Zhang et al., 2007).

  • Microwave-assisted Fluorination : A method for fluorinating 2-acylpyrroles under microwave conditions demonstrates the synthetic utility of fluorine in organic chemistry, particularly in the modification of pharmaceutical compounds (Benjamin Troegel & T. Lindel, 2012).

  • Catalysis and Polymorphism : A study on the catalytic activity and polymorphism of a pyridine-2,6-dicarboxamide derivative reveals its potential in catalyzing transfer hydrogenation reactions and its interesting polymorphic characteristics, suggesting applications in catalysis and material science (N. Özdemir et al., 2012).

Mechanism of Action

The mechanism of action of “2-(2,6-Difluoro-3-methylphenyl)pyrrolidine;hydrochloride” is not specified in the retrieved sources. Pyrrolidine derivatives can exhibit different biological profiles depending on the spatial orientation of substituents and the stereoisomers .

properties

IUPAC Name

2-(2,6-difluoro-3-methylphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c1-7-4-5-8(12)10(11(7)13)9-3-2-6-14-9;/h4-5,9,14H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZOVJCTAQNPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C2CCCN2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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